Comparative Antiproliferative Activity: 5'-Des-O-methylharringtonine vs. Harringtonine in HL-60 Leukemia Cells
5'-Des-O-methylharringtonine (HT1) exhibits drastically reduced antiproliferative activity compared to the parent compound harringtonine (HT) in HL-60 acute promyelocytic leukemia cells. The IC50 value for HT1 is >100 μM, whereas HT has an IC50 of approximately 47 nM. This represents a >2,000-fold decrease in potency [1]. The study also demonstrated that this activity difference correlates with cellular uptake efficiency, as measured by an indirect competitive ELISA using a monoclonal antibody against HT [1].
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | >100 μM |
| Comparator Or Baseline | Harringtonine (HT): ~47 nM |
| Quantified Difference | >2,000-fold decrease |
| Conditions | HL-60 acute promyelocytic leukemia cells; 72-hour exposure; MTT assay |
Why This Matters
The >2,000-fold potency difference demonstrates that 5'-des-O-methylharringtonine is not a viable substitute for harringtonine in anti-leukemia applications, and researchers must select the appropriate compound based on the required potency profile.
- [1] Sakamoto, S., Yusakul, G., Tsuneura, Y., Putalun, W., Usui, K., Miyamoto, T., Tanaka, H., & Morimoto, S. (2018). Sodium-Periodate-Mediated Harringtonine Derivatives and Their Antiproliferative Activity against HL-60 Acute Leukemia Cells. Journal of Natural Products, 81(1), 34-40. View Source
